molecular formula C13H14O4 B1143838 4,6-O-Benzylidene-D-glucal CAS No. 14125-70-3

4,6-O-Benzylidene-D-glucal

Cat. No. B1143838
CAS RN: 14125-70-3
M. Wt: 234.25
InChI Key:
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Description

Synthesis Analysis

The synthesis of 4,6-O-Benzylidene-D-glucal involves a series of reactions starting from readily available materials. Chambers et al. (2003) described a facile synthesis from α-methyl glucopyranoside through selective triflation and iodide displacement at C-2, highlighting the compound's accessibility from inexpensive starting materials (Chambers, Evans, & Fairbanks, 2003). Another approach by Sakakibara et al. (2008) involves benzylidenation followed by sodium borohydride reduction, demonstrating an efficient route to the title compounds with high yields (Sakakibara et al., 2008).

Molecular Structure Analysis

The molecular structure of 4,6-O-Benzylidene-D-glucal is crucial for its reactivity and the outcomes of its chemical transformations. Its structure has been characterized through various spectroscopic methods, providing insights into its conformation and reactivity patterns. For instance, the crystal structure of 1,2,3-Tri-O-acetyl-4,6-di-O-benzylidene-β-d-glucopyranose has been studied, offering detailed insights into the spatial arrangement and protective group influence on the molecule's overall structure (Brito-Arias et al., 2009).

Chemical Reactions and Properties

4,6-O-Benzylidene-D-glucal undergoes various chemical reactions, reflecting its versatile nature in synthetic chemistry. Its reactivity has been explored in contexts such as Claisen-Schmidt type condensation reactions, deamination reactions, and cycloadditions, each demonstrating the compound's ability to serve as a building block for more complex molecules. For example, Akiya and Osawa (1959) investigated its deamination reactions, revealing insights into the mechanism and outcomes of these transformations (Akiya & Osawa, 1959).

Scientific Research Applications

  • Facile Synthesis : It serves as a key intermediate for synthesis, accessible from cheap and readily available materials like α-methyl glucopyranoside through a simple reaction sequence (Chambers, Evans, & Fairbanks, 2003).

  • Utility in Benzylidenation : Benzylidenation of 1,5-anhydro-D-hex-1-en-3-ulose, followed by sodium borohydride reduction, yields high yields of 4,6-O-benzylidene-D-glucal. This demonstrates its utility in specific organic synthesis processes (Sakakibara et al., 2008).

  • Reactions with Sodium Azide : It reacts with sodium azide in acetonitrile under boron trifluoride catalysis to produce azido-glycals and unsaturated glycosyl azides (Guthrie & Irvine, 1980).

  • Cycloadditions with Dichloroketene : It is used in cycloadditions of dichloroketene to produce cyclobutanone rings, which are converted into lactone compounds by oxidation (Chun et al., 2005).

  • Reaction with Benzoic Acid, Triphenylphosphine, and Diethyl Azodicarboxylate : This compound reacts with these chemicals to produce a mixture of organic compounds, further demonstrating its versatility in organic synthesis (Guthrie et al., 1981).

  • Synthesis of C-glycosylic Compounds : 4,6-O-Benzylidene-D-glucal undergoes cyclopropanation followed by radical-mediated regioselective ring opening, leading to the creation of C-glycosylic compounds (Shanmugasundaram, Varghese, & Balasubramanian, 2002).

Safety And Hazards

4,6-O-Benzylidene-D-glucal is classified as having acute toxicity - Category 4, Oral . It is harmful if swallowed . In case of contact with skin or eyes, it is advised to wash off with soap and plenty of water and consult a doctor . If inhaled, the victim should be moved into fresh air and given oxygen if breathing is difficult .

Future Directions

While specific future directions for 4,6-O-Benzylidene-D-glucal were not found in the search results, its importance in the biomedical sector and its use in the synthesis of oligosaccharides suggest that it will continue to be a significant compound in the development of pharmaceuticals .

properties

IUPAC Name

(4aR,8R,8aS)-2-phenyl-4,4a,8,8a-tetrahydropyrano[3,2-d][1,3]dioxin-8-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14O4/c14-10-6-7-15-11-8-16-13(17-12(10)11)9-4-2-1-3-5-9/h1-7,10-14H,8H2/t10-,11-,12+,13?/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMDUTBYCCVWPLD-FKJOKYEKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C=CO2)O)OC(O1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@@H](C=CO2)O)OC(O1)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-O-Benzylidene-D-glucal

CAS RN

63598-36-7, 14125-70-3
Record name 4,6-O-Benzylidene-D-glucal
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 14125-70-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Citations

For This Compound
38
Citations
M Sharma, RK Brown - Canadian Journal of Chemistry, 1966 - cdnsciencepub.com
4,6-O-Benzylidene-D-glucal has been prepared by the reaction of benzaldehyde with D-glucal. The reaction of commercial methyllithium with methyl 2,3-anhydro-4,6-O-benzylidene-α-D…
Number of citations: 97 cdnsciencepub.com
RD Guthrie, RW Irvine, BE Davison… - Journal of the …, 1981 - pubs.rsc.org
Reaction of 4,6-O-benzylidene-D-allal with benzoic acid, triphenylphosphine, and diethyl azodicarboxylate gave a mixture of 1-O-benzoyl-4,6-O-benzylidene-2,3-dideoxy-α-D-erythro-…
Number of citations: 3 pubs.rsc.org
RW Irvine - Carbohydrate Research, 1980 - Elsevier
3,4,6-Tri-O-benzyl-d-glucal and the benzyl 4,6-di-O-benzyl-2,3-dideoxy-hex-2-enopyranosides react with sodium azide in acetonitrile under boron trifluoride catalysis to yield mixtures of …
Number of citations: 20 www.sciencedirect.com
T Sakakibara, T Ito, C Kotaka, Y Kajihara… - Carbohydrate …, 2008 - Elsevier
Benzylidenation of readily available 1,5-anhydro-d-hex-1-en-3-ulose, followed by sodium borohydride reduction, afforded the title compounds in high yields. Separation of 4,6-O-…
Number of citations: 10 www.sciencedirect.com
T Sakakibara, T Yatabe, K Yoshino, Y Ishido - Chemistry Letters, 1987 - journal.csj.jp
In contrast with the precedent reports described in peracetyl-and perbenzyl-D-glucal, chlorination of 3-O-acetyl- and 3-deoxy-4,6-O-benzylidene-D-glucal in carbon tetrachloride …
Number of citations: 3 www.journal.csj.jp
S Tohru, Y Takumi, Y Kohji, I Yoshiharu - Chemistry Letters, 1987 - cir.nii.ac.jp
In contrast with the precedent reports described in peracetyl-and perbenzyl-D-glucal, chlorination of 3-O-acetyl-and 3-deoxy-4, 6-O-benzylidene-D-glucal in carbon tetrachloride …
Number of citations: 0 cir.nii.ac.jp
PH Seeberger, S Roehrig, P Schell, Y Wang… - Carbohydrate …, 2000 - Elsevier
A series of glucals, protected by cyclic acetal protecting groups to conformationally constrain the C-4 and C-6 hydroxyl groups, were subjected to the azidonitration reaction to furnish the …
Number of citations: 49 www.sciencedirect.com
B Shanmugasundaram, B Varghese… - Carbohydrate …, 2002 - Elsevier
Readily available 3,4,6-tri-O-acetyl-d-glucal was converted to 2,6-anhydro-5,7-O-benzylidene-1,3,4-trideoxy-d-arabino-hept-3-enitol, a methyl C-glycosylic compound. …
Number of citations: 4 www.sciencedirect.com
R Lihammar, J Rönnols, G Widmalm… - … –A European Journal, 2014 - Wiley Online Library
Epimerization of a non‐anomeric stereogenic center in carbohydrates is an important transformation in the synthesis of natural products. In this study an epimerization procedure of the …
JL Choi, SS Yoon, KH Chun… - Journal of the Korean …, 1998 - koreascience.kr
It's necessary to develope a facile methodology forming ${\alpha} $-altropyranosidic linkage, for the synthesis of trisaccharide repeating unit of O-antigenic part of Campylobacter jejuni …
Number of citations: 0 koreascience.kr

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